N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product in crystalline form .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:
Condensation Reactions: Formation of Schiff bases through condensation of aldehydes or ketones with primary amines.
Hydrogen Bonding: The compound forms intermolecular hydrogen bonds, contributing to its stability and crystal structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ethanol: Used as a solvent in the condensation reaction.
Tosyl Hydrazide: Reacts with 4-chlorobenzophenone to form the Schiff base.
Major Products
The primary product of the condensation reaction is N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE, which can further participate in hydrogen bonding and other interactions to form stable crystalline structures .
Scientific Research Applications
N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Material Science: Utilized in the synthesis of materials with specific optical and electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its ability to form stable hydrogen bonds and interact with various molecular targets. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar structure with a bromine substituent instead of chlorine.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine substituent and a biphenyl group.
Uniqueness
N-[(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable crystalline structures and participate in various chemical reactions makes it valuable for research and industrial applications .
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(21-5-3-2-4-6-21)16-18-7-11-19(12-8-18)22(27)25-24-15-17-9-13-20(23)14-10-17/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
CIWASOHSFQCCPY-BUVRLJJBSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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